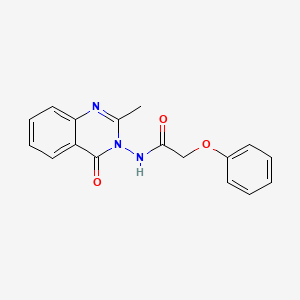

N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

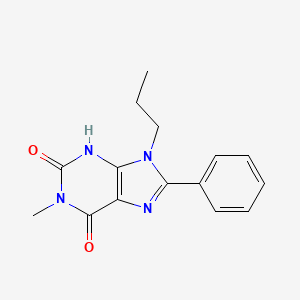

The synthesis of quinazolinone derivatives involves various strategies, including the cyclization of anthranilic acids with different acylating agents. A common method for synthesizing N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-phenoxyacetamide derivatives involves the one-pot N-acylation/ring closure reactions of anthranilic acids with 2-phenoxyacetyl chlorides, followed by substitutions to achieve the desired molecular structure (Aibibuli et al., 2012).

Molecular Structure Analysis

The molecular structure of N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-phenoxyacetamide is characterized by the presence of a quinazolinone core, a common structural motif in medicinal chemistry due to its ability to interact with various biological targets. The structure-activity relationship (SAR) of quinazolinone derivatives is influenced by substitutions on the quinazolinone nucleus, which can significantly affect their biological activity and pharmacological profile (Kovalenko et al., 2012).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including alkylation, aminolysis, and cyclization, which are crucial for the synthesis of diverse derivatives with potential biological activities. These reactions are instrumental in modifying the chemical properties of quinazolinones, thereby enabling the exploration of their pharmacological potential (Berest et al., 2011).

Mecanismo De Acción

Target of Action

Quinazolinone derivatives, which this compound is a part of, have been reported to exhibit various pharmacological activities . They are known to be involved in anticonvulsant strategies and also used as fluorescent compounds for different applications .

Mode of Action

Quinazolinone derivatives are known to interact with their targets and cause changes that result in their observed effects .

Biochemical Pathways

It is known that quinazolinone derivatives can inhibit certain enzymes, such as n-acylethanolamine-hydrolyzing acid amidase (naaa), which prevents the degradation of palmitoylethanolamide (pea) in mouse leukocytes and attenuates responses to proinflammatory stimuli .

Result of Action

Quinazolinone derivatives are known to have various effects, including anticonvulsant effects and fluorescence properties .

Propiedades

IUPAC Name |

N-(2-methyl-4-oxoquinazolin-3-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-12-18-15-10-6-5-9-14(15)17(22)20(12)19-16(21)11-23-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCWCVVNMQASDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5619575.png)

![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl butyrate](/img/structure/B5619580.png)

![4-[4-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B5619601.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(2-thienylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5619615.png)

![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)

![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5619648.png)

![N-[(1-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5619654.png)

![2-(ethylamino)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5619662.png)